4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. Common reagents used in this synthesis include acetic acid, ethanol, and sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development .
Industry
In the industrial sector, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar chemical properties and biological activities.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to the presence of both a chlorophenyl group and a thiophene ring, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9ClN2O2S |
---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-5-3-8(4-6-9)11(14)15-17-12(16)10-2-1-7-18-10/h1-7H,(H2,14,15) |
InChI Key |
FEZMNZAMHCKNQD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
C1=CSC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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